CID 66774175

Beschreibung

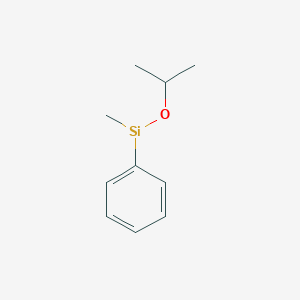

CID 66774175 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. Based on general PubChem conventions, CID 66774175 likely represents a compound with defined molecular features, such as a unique molecular formula, stereochemistry, and physicochemical properties (e.g., solubility, molecular weight, and logP) .

For a comprehensive introduction, researchers would typically rely on PubChem’s detailed entries, which include:

- Structural data: 2D/3D molecular structures, SMILES notations, and InChI keys.

- Physicochemical properties: Calculated or experimentally validated parameters like melting/boiling points, hydrophobicity, and polarity.

- Biological activity: If available, bioassay results or toxicity profiles.

However, none of the provided evidence sources directly describe CID 66774175, necessitating reliance on external databases for its full characterization.

Eigenschaften

Molekularformel |

C10H15OSi |

|---|---|

Molekulargewicht |

179.31 g/mol |

InChI |

InChI=1S/C10H15OSi/c1-9(2)11-12(3)10-7-5-4-6-8-10/h4-9H,1-3H3 |

InChI-Schlüssel |

GGASAGUPIHCXIF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)O[Si](C)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl(phenyl)[(propan-2-yl)oxy]silane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with isopropyl alcohol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of the hydrogen atom on the silicon with the isopropoxy group.

Industrial Production Methods

In an industrial setting, the production of Methyl(phenyl)[(propan-2-yl)oxy]silane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl(phenyl)[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl(phenyl)[(propan-2-yl)oxy]silane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.

Industry: Utilized in the production of specialty polymers and coatings, where its unique properties enhance material performance.

Wirkmechanismus

The mechanism by which Methyl(phenyl)[(propan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. These interactions are crucial for the compound’s role in catalysis, material science, and biological applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To compare CID 66774175 with structurally or functionally analogous compounds, researchers would first identify its molecular scaffold and key functional groups. Below is a hypothetical framework for such a comparison, based on methodologies and examples from the evidence:

Table 1: Structural and Functional Comparison

Key Findings from Evidence

Structural Analogues :

- Bile acids (e.g., CID 6675 and CID 439763) share sulfonic acid and steroid backbones but differ in side-chain modifications, impacting solubility and biological targets .

- Oscillatoxins (e.g., CID 101283546) feature macrocyclic lactones, distinguishing them from bile acids in both structure and mechanism (e.g., ion channel disruption vs. lipid emulsification) .

Functional Analogues: Compounds like betulin derivatives (CID 72326, CID 64971) exhibit triterpenoid scaffolds, which may overlap with CID 66774175 if it shares similar hydrophobicity or pharmacological activity .

Methodological Insights :

- Chromatographic separation (e.g., GC-MS, vacuum distillation) and spectral analysis (mass spectrometry) are critical for isolating and identifying CID 66774175 and its analogues, as demonstrated in studies of essential oils and toxin derivatives .

- PubChem metadata (e.g., CID, InChIKey) enables cross-referencing with databases like ChEMBL or DrugBank to infer bioactivity .

Limitations and Recommendations

- Data Gaps : The absence of CID 66774175 in the provided evidence highlights the need to consult primary PubChem entries or experimental studies for accurate comparisons.

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.